molecular formula C18H20ClNO3S B2717005 (E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide CAS No. 1334031-62-7

(E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide

Cat. No.: B2717005
CAS No.: 1334031-62-7
M. Wt: 365.87
InChI Key: SVPYDIQGOXCZKA-UHFFFAOYSA-N
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Description

(E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a combination of a chlorophenyl group, a cyclopentyl group, and a furan-2-ylmethyl group attached to an ethenesulfonamide backbone. The presence of these diverse functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c19-16-9-7-15(8-10-16)11-13-24(21,22)20(17-4-1-2-5-17)14-18-6-3-12-23-18/h3,6-13,17H,1-2,4-5,14H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPYDIQGOXCZKA-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC2=CC=CO2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N(CC2=CC=CO2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Ethenesulfonamide Backbone: The initial step involves the preparation of the ethenesulfonamide backbone through a reaction between an appropriate sulfonyl chloride and an amine under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the ethenesulfonamide intermediate.

    Cyclopentyl Group Addition: The cyclopentyl group is incorporated through a Friedel-Crafts alkylation reaction, utilizing cyclopentyl chloride and a Lewis acid catalyst.

    Attachment of the Furan-2-ylmethyl Group: The final step involves the addition of the furan-2-ylmethyl group through a nucleophilic substitution reaction, using a furan-2-ylmethyl halide and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.

    Substitution: Halides, bases, acids, and solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide: shares structural similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and biological activities. The presence of the furan-2-ylmethyl group, in particular, enhances its potential for biological interactions and therapeutic applications compared to other similar compounds.

Biological Activity

(E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C19H23ClN2O3SC_{19}H_{23}ClN_{2}O_{3}S, with a molecular weight of 392.91 g/mol. Its structure includes a sulfonamide functional group, which is often associated with various pharmacological activities.

Research indicates that compounds similar to this compound exhibit anticancer properties primarily through the disruption of microtubule dynamics. This disruption leads to cell cycle arrest and apoptosis in cancer cells. The mechanism involves:

  • Microtubule Destabilization : The compound interferes with the polymerization of tubulin, essential for mitotic spindle formation.
  • Caspase Activation : Induction of apoptosis via caspase pathways has been observed, suggesting a programmed cell death mechanism.

Anticancer Activity

A study evaluating a series of (E)-N-aryl-2-arylethenesulfonamides demonstrated potent cytotoxicity against various cancer cell lines, including drug-resistant types. The IC50 values for these compounds ranged from 5 to 10 nM, indicating high potency. The following table summarizes the activities of related compounds:

CompoundIC50 (nM)Cancer Cell Line
Compound A5DU145 (Prostate)
Compound B7K562 (Leukemia)
Compound C10MCF7 (Breast)

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the phenyl and furan rings significantly affect biological activity. For instance:

  • Substitution Patterns : The presence of electron-donating groups at specific positions enhances activity.
  • Ring Modifications : Alterations in cyclopentyl substituents can lead to variations in solubility and bioavailability.

In Vivo Studies

In xenograft models using nude mice, compounds similar to this compound exhibited dramatic reductions in tumor size. For example:

  • Compound D : Showed a tumor size reduction by 70% after treatment over four weeks compared to control groups.

Mechanistic Insights

Mechanistic studies have indicated that these compounds not only inhibit cell proliferation but also induce apoptosis through mitochondrial pathways. This was evidenced by increased levels of cytochrome c release and activation of downstream caspases.

Q & A

Q. Optimization Strategies :

  • Temperature : Reactions typically proceed at 0–25°C to minimize side reactions (e.g., sulfonamide hydrolysis).
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) can accelerate nucleophilic substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity and yield (e.g., yields up to 79% reported for analogous compounds) .

How can structural characterization techniques such as NMR, HRMS, and X-ray crystallography confirm the configuration and purity of this compound?

Q. Basic Research Focus

  • 1H/13C NMR : The (E)-configuration is confirmed by coupling constants (J = 15.3–15.6 Hz) between the ethene protons (δ 7.01–7.94 ppm). Aromatic protons from the 4-chlorophenyl and furan groups appear as distinct multiplet patterns .
  • HRMS : Validates molecular formula (e.g., [M+H]+ matching theoretical m/z within 0.002 Da) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm spatial arrangement. For example, C–Cl bond lengths (~1.74 Å) and dihedral angles between aromatic planes can distinguish stereoisomers .

Q. Advanced Applications :

  • Structure Validation : Tools like PLATON check for crystallographic anomalies (e.g., twinning, disorder) to ensure data integrity .
  • Dynamic NMR : Resolves rotational barriers in cyclopentyl or furan-methyl groups at low temperatures .

What strategies enhance the bioavailability of sulfonamide derivatives like this compound, and what are the challenges in prodrug development?

Q. Advanced Research Focus

  • Prodrug Design : Phosphate prodrugs improve water solubility. For example, phosphorylation of phenolic -OH groups (if present) using phosphorus oxychloride increases logP by 1–2 units, enhancing membrane permeability .
  • Salt Formation : Sodium or disodium salts (e.g., disodium phosphate derivatives) improve solubility in aqueous buffers (pH 7.4) .

Q. Challenges :

  • Stability : Prodrugs must resist premature hydrolysis in plasma. Accelerated stability testing (40°C/75% RH) identifies degradation pathways .
  • Enzymatic Activation : Ensure prodrugs are cleaved selectively by target tissues (e.g., esterase-rich environments) .

How do structural modifications (e.g., aryl group substitution) impact the biological activity of sulfonamide derivatives?

Q. Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups : 4-Chlorophenyl enhances antibacterial activity (e.g., MIC ~2 µg/mL against S. aureus) by increasing electrophilicity of the sulfonamide moiety .
  • Furan vs. Thiophene : Furan’s oxygen atom improves hydrogen-bonding interactions with target enzymes (e.g., dihydrofolate reductase), while thiophene derivatives show higher logP and CNS penetration .

Q. Advanced Methodologies :

  • Molecular Docking : AutoDock Vina predicts binding affinities to targets like carbonic anhydrase IX. Substituent effects (e.g., cyclopentyl vs. cyclohexyl) are modeled to optimize van der Waals interactions .
  • In Vitro Assays : Compare IC50 values across analogues (e.g., 3,4,5-trimethoxyphenyl derivatives show 10-fold higher kinase inhibition than unsubstituted aryl groups) .

What analytical methods resolve contradictions in bioactivity data across studies of sulfonamide derivatives?

Q. Data Conflict Analysis :

  • Reproducibility Checks : Validate assay conditions (e.g., consistent ATP concentrations in kinase assays) to minimize variability .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies (e.g., furan ring oxidation altering activity) .
  • Orthogonal Assays : Confirm antibacterial activity via both MIC (broth dilution) and disk diffusion methods to rule out false positives .

Case Study :
A study reported conflicting IC50 values (0.5 vs. 2.1 µM) for a similar compound. Further analysis revealed differences in buffer pH (7.4 vs. 6.8), which affected ionization of the sulfonamide group and binding affinity .

How can computational modeling guide the design of sulfonamide derivatives with improved target selectivity?

Q. Advanced Research Focus

  • Pharmacophore Mapping : MOE software identifies critical features (e.g., sulfonamide S=O as hydrogen bond acceptors) for interaction with target proteins .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability. For example, cyclopentyl groups reduce conformational flexibility, increasing residence time in hydrophobic pockets .
  • ADMET Prediction : SwissADME forecasts absorption (e.g., Caco-2 permeability) and toxicity (e.g., hERG inhibition) to prioritize analogues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.